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Compound of Interest

N-methyl-5-phenyl-3-
Compound Name:
isoxazolecarboxamide

Cat. No.: B171521

The isoxazole carboxamide scaffold is a versatile pharmacophore that has demonstrated a
wide range of biological activities, making it a focal point in medicinal chemistry and drug
discovery. This guide provides a comparative analysis of the structure-activity relationships
(SAR) of various N-substituted phenyl-isoxazolecarboxamide derivatives, with a focus on their
anticancer and antimicrobial properties. By examining the impact of different substituents on
the core structure, we aim to provide researchers, scientists, and drug development
professionals with a comprehensive resource to inform future design and optimization efforts.

Anticancer Activity of Phenyl-lsoxazolecarboxamide
Derivatives

Recent studies have explored the antiproliferative effects of novel 5-methyl-3-phenylisoxazole-
4-carboxamide and N-phenyl-5-carboxamidyl isoxazole derivatives against various cancer cell

lines. The data reveals critical insights into how structural modifications influence their cytotoxic
potential.

Comparative Analysis of In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of a series of 5-
methyl-3-phenylisoxazole-4-carboxamide derivatives against a panel of human cancer cell
lines.
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Data sourced from a study on novel isoxazole-carboxamide derivatives as promising agents for
melanoma.[1]

Similarly, a series of N-phenyl-5-carboxamidyl isoxazoles were evaluated for their cytotoxicity
against mouse colon carcinoma cells.
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Data from a study on N-phenyl-5-carboxamidyl isoxazoles as potential chemotherapeutic
agents for colon cancer.[2]

Key SAR Insights:

e Substitution at the 4-position of the N-phenyl ring is crucial for anticancer activity.
Compounds 2c and 2d, with 4-(2-methoxyphenoxy) and 4-(methylthio) substitutions
respectively, exhibited potent antiproliferative activity against a range of cancer cell lines.[1]

» Electron-withdrawing groups at the 3- or 4-position can be detrimental to activity.
Compounds 2b (3-trifluoromethyl) and 2e (4-trifluoromethoxy) showed no significant activity.

[1]

e Ahalogen at the 4-position of the N-phenyl ring enhances activity against colon cancer cells.
Compound 3 (4-chloro) was found to be the most active in its series against both Colon 38
and CT-26 cell lines.[2]

Experimental Protocols

Synthesis of 5-methyl-3-phenylisoxazole-4-carboxamide Derivatives (2b-2e):[1]

» Activation of Carboxylic Acid: 5-Methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid (3 mmol)
was dissolved in dichloromethane (DCM, 20 ml). To this solution, 4-dimethylaminopyridine
(DMAP; 0.6 mmol) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC;
3.30 mmol) were added. The mixture was stirred under an argon atmosphere at room
temperature for 30 minutes.

o Amide Coupling: The respective substituted aniline derivative (3.2 mmol) was then added to
the reaction mixture.
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e Monitoring and Purification: The reaction progress was monitored by thin-layer
chromatography (TLC). Upon completion, the product was purified by column
chromatography using various solvent systems (e.g., h-hexane:ethyl acetate or DCM:ethyl
acetate).

In Vitro Anticancer Activity Assay (MTT Assay):[1]

o Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5x10"4
cells/well and incubated for 24 hours.

o Compound Treatment: The cells were treated with various concentrations of the test
compounds and incubated for another 48 hours.

o MTT Addition: 20 pL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

e Formazan Solubilization: The medium was discarded, and 100 pL of dimethyl sulfoxide
(DMSO) was added to dissolve the formazan crystals.

o Absorbance Measurement: The absorbance was measured at 570 nm using a microplate
reader. The IC50 value was calculated as the concentration of the compound that caused
50% inhibition of cell growth.

Proposed Mechanism of Action

For the N-phenyl-5-carboxamidyl isoxazole series, it was observed that the most active
compound, 3, significantly down-regulated the expression of phosphorylated STAT3 in both
human and mouse colon cancer cells. This suggests that the mechanism of action may involve
the inhibition of the JAK3/STAT3 signaling pathway.[2]
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Proposed inhibition of the JAK3/STAT3 signaling pathway by Compound 3.

Antitubercular Activity of 5-Methylisoxazole-3-
carboxamide Derivatives

A series of 5-methylisoxazole-3-carboxamide derivatives were synthesized and evaluated for
their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv.

Comparative Analysis of Antitubercular Activity
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R-group (Substitution on

Compound ID Amine) MIC (pM)
9 4-Fluorophenyl 6.25

10 4-Chlorophenyl 3.125

13 4-Nitrophenyl 6.25

14 2,4-Dichlorophenyl 3.125

15 4-Methylphenyl 12.5

17 4-Methoxyphenyl 12.5

19 3-Nitrophenyl 6.25

20 2-Nitrophenyl 6.25

Data from a study on 5-methylisoxazole-3-carboxamide derivatives as antitubercular agents.[3]
Key SAR Insights:

o Halogen Substitution: The presence of chloro substituents on the phenyl ring significantly
enhanced antitubercular activity. Compounds 10 (4-chloro) and 14 (2,4-dichloro) exhibited
the lowest MIC values of 3.125 uM.[3]

» Nitro Group Position: The position of the nitro group on the phenyl ring influenced activity,
with compounds 13 (4-nitro), 19 (3-nitro), and 20 (2-nitro) all showing good activity with an
MIC of 6.25 pM.[3]

o Electron-Donating Groups: The presence of electron-donating groups like methyl (15) and
methoxy (17) on the phenyl ring resulted in reduced activity (MIC of 12.5 yM).[3]

Experimental Protocols

Synthesis of 5-methylisoxazole-3-carboxamide Derivatives:[3]

e Synthesis of 5-methylisoxazole-3-carboxylic acid: Ethyl 2-chloro-2-hydroxyiminoacetate was
reacted with an appropriate alkene followed by hydrolysis.
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e Synthesis of 5-methylisoxazole-3-carbonyl chloride: The carboxylic acid was treated with
thionyl chloride in the presence of pyridine.

» Amide Formation: The resulting acid chloride was reacted with various substituted amines at
room temperature for 12 hours to yield the final carboxamide derivatives.

General Synthesis Workflow

+ Alkene +S0CI2 4
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hydroxyiminoacetate "1 carboxylic acid carbonyl chloride carboxamide Derivatives
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General synthesis workflow for 5-methylisoxazole-3-carboxamide derivatives.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA):[3]

e Inoculum Preparation:Mycobacterium tuberculosis H37Rv was grown in Middlebrook 7H9
broth supplemented with OADC.

e Compound Dilution: The test compounds were dissolved in DMSO and serially diluted in 96-
well plates.

 Inoculation: The bacterial suspension was added to each well.
 Incubation: The plates were incubated at 37°C for 7 days.

o Alamar Blue Addition: Alamar blue reagent was added to each well, and the plates were re-
incubated for 24 hours.

e Result Interpretation: A color change from blue to pink indicated bacterial growth. The MIC
was determined as the lowest concentration of the compound that prevented this color
change.

Conclusion
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The structure-activity relationship studies of phenyl-isoxazolecarboxamide derivatives highlight
the significant impact of the nature and position of substituents on the N-phenyl ring on their
biological activity. For anticancer applications, substitutions at the 4-position of the N-phenyl
ring with groups like 4-(2-methoxyphenoxy), 4-(methylthio), and 4-chloro have shown promising
results. In the context of antitubercular activity, electron-withdrawing groups, particularly
halogens and nitro groups, on the phenyl ring are favorable for enhanced potency. These
findings provide a valuable framework for the rational design of more potent and selective
phenyl-isoxazolecarboxamide-based therapeutic agents. Further investigations into the precise
molecular targets and mechanisms of action will be crucial for the clinical translation of these
promising compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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